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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-Bromo-2-methoxy-3-
(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal
chemistry. It serves as a key building block for the synthesis of complex pharmaceutical agents,
particularly kinase inhibitors. This guide details its physicochemical properties, spectroscopic
data, a validated synthesis protocol, and its application in the development of therapeutic
compounds. Visualizations of synthetic workflows and relevant biological pathways are
provided to enhance understanding.

Physicochemical and Structural Data

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a substituted pyridine ring, functionalized
with groups that offer multiple synthetic handles. The trifluoromethyl group enhances metabolic
stability and cell permeability in derivative drug candidates, while the bromo and methoxy
groups allow for diverse coupling and modification reactions.[1][2]
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Property Value Source(s)
CAS Number 1214377-42-0 [3][4]
Molecular Formula C7HsBrFsNO [31[5]
Molecular Weight 256.02 g/mol [31[5]
IUPAC Name 5-bromo-2-methoxy-3- 5]

(trifluoromethyl)pyridine

Physical Form

Colorless to Yellow Liquid/Oil

[3](6]

Boiling Point 208.0 £ 40.0 °C at 760 mmHg [7]
Density 1.6 +£0.1 g/cm3 [7]
LogP 3.74 [7]
COC1=C(C=C(C=N1)Br)C(F)
SMILES (5]
(FF
ZIOFHXRZJCIBCO-
InChlKey [5]1[6]

UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound. While
comprehensive spectral data is not fully available in public literature, key proton NMR data has
been reported.
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Spectrum Type Data Source(s)

(400MHz, DMSO-ds, 298K): &
1H-NMR 4.03 (s, 3H), 7.95 (d, 1H), 8.4  [3][4]
(d, 1H)

Experimental data not publicly

available. Predicted shifts can

BC-NMR
be calculated using standard
software.
Experimental data not publicly
available. A single sharp peak
F-NMR

around -60 to -65 ppm is
expected for the CFs group.

Synthesis Protocol

The compound is typically synthesized via electrophilic bromination of its precursor, 2-methoxy-
3-(trifluoromethyl)pyridine. The following workflow and protocol are based on established
patent literature.[3][4]

Reagents
2-methoxy-3-
(trifluoromethyl)pyridine VHXINg

1,3-dibromo-5,5-
dimethylimidazolidine-2,4-dione

Process Product

TFA Removal Workup Purification Yield: 74% 5-Bromo-2-methoxy-3-
(Reduced Pressure) (tert-butyl methyl ether) (Silica Chromatography) (trifluoromethyl)pyridine

y

Mixing Reaction
| (RT, 18h, Argon)

Mixing
Trifluoroacetic Acid (TFA)
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Caption: Synthesis workflow for 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.

Detailed Experimental Methodology

Objective: To synthesize 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine via bromination.

Materials:

2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol)
Trifluoroacetic acid (TFA, 80 mL)

tert-butyl methyl ether (250 mL)

Heptane

Ethyl acetate

Sodium bicarbonate (NaHCO3)

Silica gel

Procedure:

To a reaction vessel, add 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol).[3]

Add trifluoroacetic acid (80 mL) to the mixture. The reaction is stirred at room temperature for
18 hours under an argon atmosphere.[3][4]

After the reaction is complete, remove the TFA by distillation under reduced pressure (50
mbar at 45 °C).[3]

Suspend the resulting residue in tert-butyl methyl ether (200 mL). A colorless solid will
precipitate.[3]
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Remove the solid by filtration and wash it with an additional portion of tert-butyl methyl ether
(50 mL).[3]

The combined filtrate is then purified by column chromatography on silica gel, using a
heptane/ethyl acetate gradient (from 100/0 to 90/10) as the eluent.[4]

The fractions containing the product are collected and filtered through a plug of sodium
bicarbonate (20 g).[3]

The filtrate is evaporated under reduced pressure to yield the crude product as a golden oil.

[3]14]

For final purification, the oil is dissolved in heptane (20 mL) and filtered through a plug of
silica gel (80 g), eluting with heptane.[3]

The solvent is removed under reduced pressure to afford the final product, 5-Bromo-2-
methoxy-3-(trifluoromethyl)pyridine, as a colorless oil (22.5 g, 74% yield).[3][4]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of high-value pharmaceutical
targets. Its structure is incorporated into molecules designed to modulate key biological
pathways, particularly in oncology and inflammatory diseases. A notable application is in the
synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.

5-Bromo-2-methoxy-3-

(trifluoromethyl)pyridine
(Building Block) Pd-Catalyzed
Cross-Coupling

Amine-containing (e.g, Buchwald-Hartwig)
Core Scaffold

Advanced Intermediate /
Final API
(e.g., PI3K Inhibitor)

Modulation Biological Target

(e.g., PI3K Enzyme)

Click to download full resolution via product page

Caption: Role as a key intermediate in pharmaceutical synthesis.
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The bromo-substituent is ideal for participating in palladium-catalyzed cross-coupling reactions
(e.g., Buchwald-Hartwig amination, Suzuki coupling), allowing for the efficient connection of the
pyridine head-group to a larger, more complex molecular scaffold. For instance, it is a
documented intermediate in the synthesis of icenticaftor and leniolisib. Leniolisib is an inhibitor
of the delta isoform of the p110 catalytic subunit of class IA phosphoinositide 3-kinases
(PI3Ks).

Context: The PI3K Signaling Pathway

The PI3K pathway is a critical intracellular signaling cascade that regulates essential cellular
functions including growth, proliferation, survival, and metabolism.[3] Dysregulation of this
pathway is a hallmark of many cancers and inflammatory diseases, making it a prime target for
therapeutic intervention.[6]
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Caption: Simplified PI3BK/AKT/mTOR signaling pathway and point of inhibition.

© 2025 BenchChem. All rights reserved. 7/10

Tech Support


https://www.benchchem.com/product/b572742?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Inhibitors developed from intermediates like 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
are designed to bind to the PI3K enzyme, blocking its kinase activity. This prevents the
phosphorylation of PIP2 to PIP3, thereby halting the downstream signaling cascade and
mitigating the pathological effects of its overactivation.[5]

Safety and Handling

This compound is for research and development purposes and should be handled by trained
professionals in a laboratory setting. Appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in
a well-ventilated area or a chemical fume hood.

Hazard Class GHS Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation
Acute Toxicity, Inhalation H335: May cause respiratory irritation

Precautionary Statements: P261, P305, P338, P351.[5][6]
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Compound Profile
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Caption: Logical relationship between the compound, its hazards, and precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.rsc.org/suppdata/c6/ra/c6ra09011g/c6ra09011g1.pdf
https://chem.ch.huji.ac.il/nmr/techniques/1d/row2/f.html
https://en.wikipedia.org/wiki/PI3K/AKT/mTOR_pathway
https://www.benchchem.com/product/b572742#5-bromo-2-methoxy-3-trifluoromethyl-pyridine-cas-number-1214377-42-0
https://www.benchchem.com/product/b572742#5-bromo-2-methoxy-3-trifluoromethyl-pyridine-cas-number-1214377-42-0
https://www.benchchem.com/product/b572742#5-bromo-2-methoxy-3-trifluoromethyl-pyridine-cas-number-1214377-42-0
https://www.benchchem.com/product/b572742#5-bromo-2-methoxy-3-trifluoromethyl-pyridine-cas-number-1214377-42-0
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b572742?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

